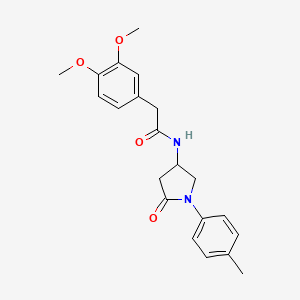

(Z)-甲基 2-((2-(2-氯苄叉亚甲基)-3-氧代-2,3-二氢苯并呋喃-6-基)氧基)丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as X-ray crystallography . These studies often reveal important features such as the presence of π–π stacking interactions .Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the search results, similar compounds are known to participate in various reactions. For instance, benzylidene derivatives of furan-2 (3 H )-ones are of interest for studying their Z / E -tautomeric equilibrium and conformational preferences .科学研究应用

Fluorescent Probes and Imaging Agents

The synthesized compound displays strong fluorescence in the violet and blue regions . Researchers have harnessed this property to develop fluorescent probes and imaging agents for biological studies. By conjugating the compound with specific biomolecules, scientists can visualize cellular processes, track molecular interactions, and study subcellular structures.

Antimicrobial Activity

Investigations into the antimicrobial potential of this compound have revealed promising results. It may inhibit the growth of bacteria, fungi, or other pathogens. Researchers have explored its use as an antimicrobial agent in pharmaceutical formulations or as a coating material for medical devices .

Anticancer Agents

The structural features of this compound make it an interesting candidate for anticancer drug development. Researchers have synthesized derivatives with modifications to enhance their cytotoxic activity against cancer cells. These derivatives could potentially serve as novel chemotherapeutic agents .

Coumarin-Based Anticoagulants

Coumarin derivatives have been extensively studied for their anticoagulant properties. This compound’s structure aligns with the coumarin scaffold, suggesting its potential as an anticoagulant drug. Researchers have explored its effects on blood clotting pathways and evaluated its safety and efficacy .

Redox-Active Compounds

The presence of electron-rich moieties in this compound makes it interesting for redox-related applications. Researchers have investigated its redox behavior, including its ability to act as an antioxidant or participate in electron transfer reactions. Such compounds find applications in energy storage, catalysis, and electrochemical sensors .

Photodynamic Therapy (PDT)

Photodynamic therapy involves using light-activated compounds to selectively destroy cancer cells or microbial pathogens. The strong fluorescence exhibited by this compound suggests its potential as a PDT agent. Researchers are exploring its use in combination with light to induce cell death in targeted tissues .

These applications highlight the versatility and potential impact of (Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate in various scientific domains. As research continues, we may uncover even more exciting uses for this intriguing compound! 🌟

属性

IUPAC Name |

methyl 2-[[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClO5/c1-11(19(22)23-2)24-13-7-8-14-16(10-13)25-17(18(14)21)9-12-5-3-4-6-15(12)20/h3-11H,1-2H3/b17-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHUJANUFCWZNX-MFOYZWKCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine](/img/structure/B2358028.png)

![3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2358030.png)

![2-(2-fluorophenoxy)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2358032.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2358033.png)

![2-Amino-6-[4-(6-chloro-2-pyridinyl)-1-piperazinyl]pyridine-3,5-dicarbonitrile](/img/structure/B2358036.png)

![(2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2358038.png)

![NCGC00385193-01_C47H74O17_Olean-12-en-28-oic acid, 3-[[O-6-deoxy-alpha-L-mannopyranosyl-(1->3)-O-[beta-D-xylopyranosyl-(1->2)]-beta-D-glucopyranuronosyl]oxy]-, (3beta,5xi,9xi,18xi)-](/img/structure/B2358043.png)